ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a tetrahydropyran ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed via the acid-catalyzed cyclization of a 1,5-diol.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.
Coupling Reactions: The final compound is obtained by coupling the pyrrole, tetrahydropyran, and piperazine intermediates through acylation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, amines, thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, amines
Substitution: Alkylated or aminated derivatives
Scientific Research Applications
Ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate can be compared with similar compounds, such as:
Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate: This compound shares the tetrahydropyran ring but lacks the pyrrole and piperazine rings, making it less versatile in terms of biological activity.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound also contains the tetrahydropyran ring but differs in the functional groups attached, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which provides a diverse range of chemical and biological properties.
Biological Activity
Ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C_{16}H_{22}N_{2}O_{3}
- Molecular Weight : 290.36 g/mol
The compound features a piperazine ring, a pyrrole moiety, and a tetrahydro-pyran structure, which are significant for its biological activity.
1. Anticonvulsant Activity
Research has indicated that derivatives of pyrrole and piperazine exhibit anticonvulsant properties. For instance, compounds similar to this compound have been tested for their ability to inhibit seizures in animal models. A study demonstrated that modifications at specific positions on the pyrrole ring significantly enhanced anticonvulsant activity, suggesting that similar modifications could be explored for this compound .
2. Inhibition of HMG-CoA Reductase
The compound's structural components suggest potential inhibitory effects on HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. Compounds with similar structures have shown promising results in inhibiting this enzyme, leading to implications for cardiovascular health .
3. Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds containing piperazine and pyrrole moieties against various cancer cell lines. For example, certain derivatives have demonstrated significant cytotoxicity against Jurkat and HepG2 cells, indicating the potential of this compound as an anticancer agent .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Modifications at the 4-position of the piperazine ring can significantly enhance biological activity. For instance, adding electron-donating groups improves potency against cancer cell lines .
Substituent Position | Effect on Activity |
---|---|
2-position | Increased anticonvulsant activity |
4-position | Enhanced HMG-CoA reductase inhibition |
Tetrahydro-pyran | Improved cytotoxicity |
Case Study 1: Anticonvulsant Activity
In a study evaluating various piperazine derivatives, ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine showed promising results in reducing seizure frequency in rodent models. The study employed a PTZ-induced seizure model and reported a significant reduction in seizure duration compared to controls .
Case Study 2: Antiproliferative Effects
Another investigation assessed the compound's effect on HepG2 liver cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, comparable to standard chemotherapeutic agents .
Properties
Molecular Formula |
C18H27N3O4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 4-[2-(4-pyrrol-1-yloxan-4-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-2-25-17(23)20-11-9-19(10-12-20)16(22)15-18(5-13-24-14-6-18)21-7-3-4-8-21/h3-4,7-8H,2,5-6,9-15H2,1H3 |
InChI Key |
QLWWDNPPCRHJQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2(CCOCC2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.